

"4-[2-(3-Bromophenoxy)ethyl]morpholine" HPLC and GC methods

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Compound of Interest

Compound Name: 4-[2-(3-Bromophenoxy)ethyl]morpholine
CAS No.: 435283-95-7
Cat. No.: B1269199

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Application Note: Chromatographic Profiling of 4-[2-(3-Bromophenoxy)ethyl]morpholine

Executive Summary

4-[2-(3-Bromophenoxy)ethyl]morpholine (CAS 52277-26-6) is a critical tertiary amine intermediate often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other bioactive pharmaceutical ingredients. Its structural motif—a morpholine ring linked via an ethoxy chain to a halogenated phenyl group—presents specific analytical challenges:

- Basic Nitrogen (pKa ~7.8): Prone to severe peak tailing on standard C18 silica columns due to silanol interactions.
- Lipophilicity (LogP ~2.5–3.0): Requires sufficient organic strength for elution.
- Process Impurities: Synthesis typically involves the alkylation of 3-bromophenol with 4-(2-chloroethyl)morpholine, leading to potential genotoxic impurities (alkyl halides) and unreacted phenols.

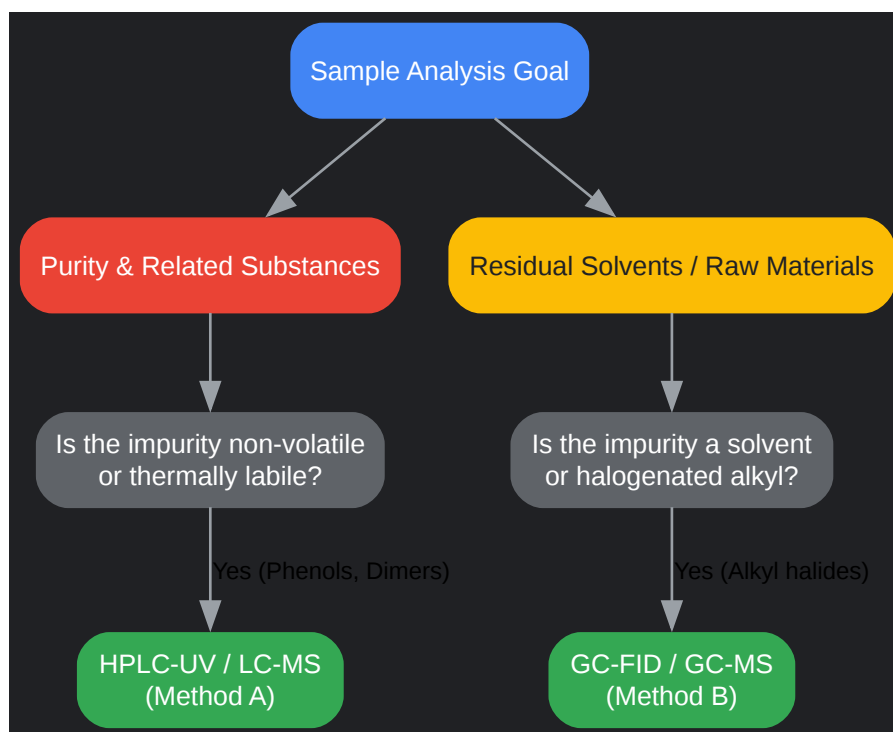
This guide details two orthogonal protocols—Reverse Phase HPLC (for purity and related substances) and GC-FID (for volatile impurities and assay)—designed to ensure rigorous quality control in a GMP environment.

Physicochemical Context & Method Strategy

Understanding the molecule is the first step in method design.

Property	Value (Est.)	Analytical Implication
Molecular Weight	~286.17 g/mol	Suitable for both LC-MS and GC-MS.
pKa (Base)	~7.8 (Morpholine N)	Critical: At neutral pH (pH 7), the molecule is partially ionized. To achieve sharp peaks, we must operate either at High pH (>9) to suppress ionization (neutral form) or Low pH (<3) to fully ionize it, often requiring ion-pairing reagents or base-deactivated columns.
Chromophore	Bromophenoxy	Strong UV absorption at 220 nm (primary) and 254 nm (secondary).
Thermal Stability	Moderate	Stable enough for GC, but inlet temperatures must be optimized to prevent degradation of the ether linkage.

Decision Matrix: Method Selection



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Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on analytical goals.

Method A: High-pH Reverse Phase HPLC (Primary Assay)

Rationale: Standard acidic mobile phases often cause peak tailing for morpholine derivatives due to interaction with residual silanols on the column stationary phase. Using a High pH (pH 9.0) buffer keeps the morpholine nitrogen deprotonated (neutral), significantly improving peak symmetry and retention reproducibility [1].

Experimental Protocol

- Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (Base-resistant hybrid particles are essential).
 - Dimensions: 150 mm x 4.6 mm, 3.5 μ m or 5 μ m.

- Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.0 with Ammonium Hydroxide).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temp: 35°C.
- Detection: 220 nm (Quantification), 254 nm (Identification).
- Injection Volume: 5–10 µL.

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	10	90	Linear Ramp
20.0	10	90	Wash
20.1	90	10	Re-equilibration
25.0	90	10	End

Sample Preparation:

- Stock Solution: Dissolve 10 mg of **4-[2-(3-Bromophenoxy)ethyl]morpholine** in 10 mL of Methanol (1.0 mg/mL).
- Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:Acetonitrile (50:50).
- Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Critical Success Factor: Ensure the column is chemically stable at pH 9.0. Traditional silica columns will dissolve. Use "Hybrid" (BEH) or "Bidentate" C18 technologies.

Method B: GC-FID (Orthogonal Purity & Volatiles)

Rationale: Gas Chromatography is ideal for detecting unreacted alkyl halides (e.g., 1-bromo-3-chloropropane or chloroethylmorpholine precursors) which may not ionize well in LC-MS or lack strong UV chromophores.

Experimental Protocol

- Instrument: GC with Flame Ionization Detector (FID).
- Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).
 - Dimensions: 30 m x 0.25 mm ID x 0.25 μ m film.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split/Splitless (Split ratio 20:1).
 - Temperature: 280°C.
- Detector (FID):
 - Temperature: 300°C.
 - Hydrogen: 30 mL/min; Air: 400 mL/min.

Temperature Program:

Rate (°C/min)	Temperature (°C)	Hold Time (min)
-	60	1.0
15	220	0.0
5	280	5.0

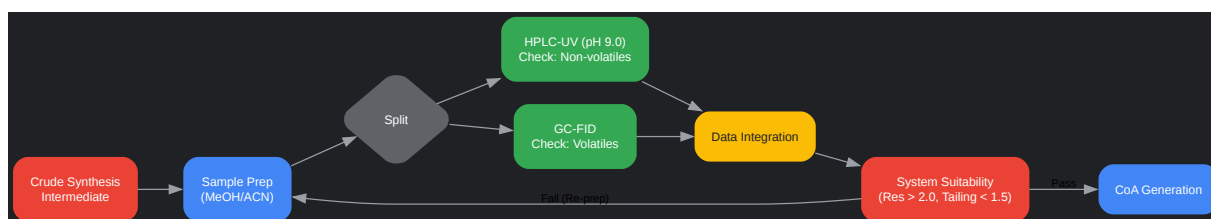
Sample Preparation:

- Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

- Concentration: 1.0 mg/mL.
- Note: Ensure the sample is dry; moisture can degrade column stationary phases over time.

Analytical Workflow & Logic

The following diagram illustrates the lifecycle of the sample from synthesis to data release, highlighting the "Self-Validating" checkpoints.



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Figure 2: Integrated analytical workflow ensuring coverage of both volatile and non-volatile impurities.

System Suitability & Validation Criteria

To ensure Trustworthiness, the method must pass specific performance criteria before every sample set (per USP <621> guidelines).

Parameter	Acceptance Criteria	Scientific Rationale
Precision (RSD)	NMT 2.0% (n=6 injections)	Verifies injector and pump stability.
Tailing Factor (T)	NMT 1.5	Critical for morpholines. $T > 1.5$ indicates secondary interactions (silanols), requiring mobile phase adjustment (increase buffer strength or pH).
Theoretical Plates (N)	$> 5,000$	Ensures column efficiency is sufficient for separation.
Resolution (Rs)	> 2.0 between Impurity A and Main Peak	Ensures accurate integration of closely eluting synthesis by-products.
LOD/LOQ	$S/N > 3$ (LOD) and > 10 (LOQ)	Required for trace impurity analysis (typically $< 0.05\%$).

Troubleshooting Tip: If the HPLC peak splits or shoulders, the sample solvent might be too strong (e.g., 100% MeOH injection into a 10% organic starting gradient). Dilute the sample with the starting mobile phase (buffer).

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